(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid is a complex organic compound belonging to the acridine family. Acridines are known for their broad range of applications in medicinal chemistry, particularly as antibacterial, antimalarial, and anticancer agents . This compound features a unique structure with fused aromatic rings, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, dimedone, and 1-naphthylamine using a catalyst such as poly(4-vinylpyridinum) trinitromethanide . The reaction conditions often require moderate temperatures and can yield high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts that can be reused multiple times without significant loss of activity is advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrobenzo[c]acridine: Shares a similar core structure but lacks the acetic acid functional group.
5,6-Dihydrobenzo[c]acridin-1-ol 12-oxide: Contains an additional oxygen atom, altering its chemical properties.
5,6-Dihydrobenzo[c]acridine-7-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
Uniqueness
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
879365-54-5 |
---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-benzo[c]acridin-12-yl)acetic acid |
InChI |
InChI=1S/C19H17NO2/c21-18(22)12-20-17-8-4-2-6-14(17)11-15-10-9-13-5-1-3-7-16(13)19(15)20/h1-8H,9-12H2,(H,21,22) |
InChI Key |
IGNJTUGTKQILCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C1CC4=CC=CC=C4N3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.